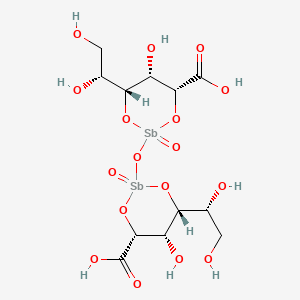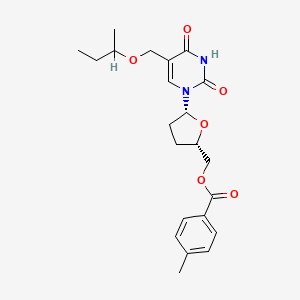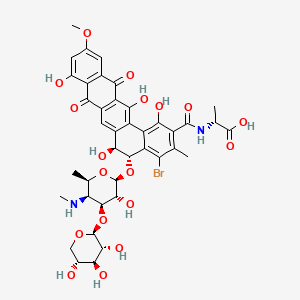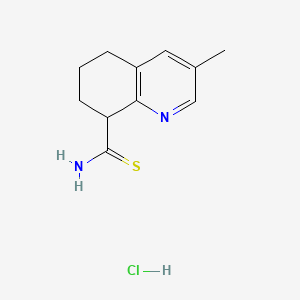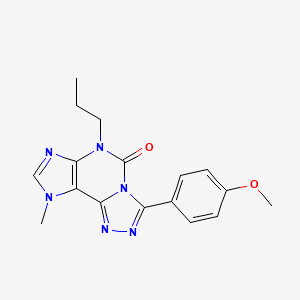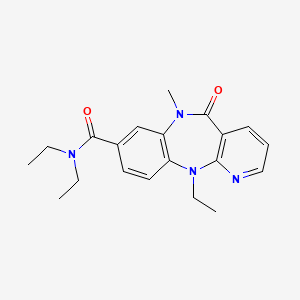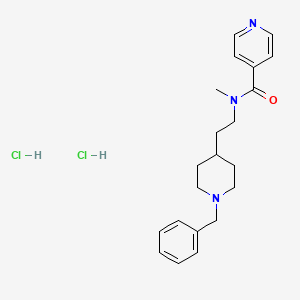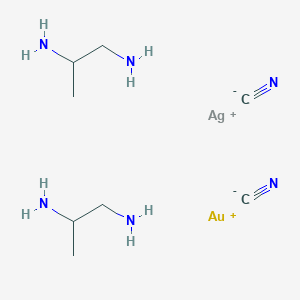
Silver propylenediamine gold cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver propylenediamine gold cyanide is a coordination compound that combines silver, gold, cyanide, and propylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silver propylenediamine gold cyanide typically involves the reaction of silver nitrate, gold chloride, propylenediamine, and potassium cyanide. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reactant concentrations, temperature, and pH to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Silver propylenediamine gold cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold and silver.
Reduction: Reduction reactions can convert the compound back to its metallic forms.
Substitution: Ligand substitution reactions can occur, where propylenediamine or cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed:
Oxidation: Oxidized forms of gold and silver.
Reduction: Metallic gold and silver.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Silver propylenediamine gold cyanide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other gold and silver complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems and diagnostic imaging.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of silver propylenediamine gold cyanide involves its interaction with molecular targets through coordination chemistry. The compound can bind to specific sites on enzymes or cellular structures, altering their function. The cyanide ligands play a crucial role in stabilizing the complex and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Silver cyanide: A simpler compound with similar coordination properties.
Gold cyanide: Shares the cyanide ligand but lacks the propylenediamine component.
Propylenediamine complexes: Coordination compounds with propylenediamine as a ligand but different central metals.
Uniqueness: Silver propylenediamine gold cyanide is unique due to the combination of silver, gold, cyanide, and propylenediamine in a single complex
Properties
CAS No. |
68391-13-9 |
|---|---|
Molecular Formula |
C8H20AgAuN6 |
Molecular Weight |
505.12 g/mol |
IUPAC Name |
silver;gold(1+);propane-1,2-diamine;dicyanide |
InChI |
InChI=1S/2C3H10N2.2CN.Ag.Au/c2*1-3(5)2-4;2*1-2;;/h2*3H,2,4-5H2,1H3;;;;/q;;2*-1;2*+1 |
InChI Key |
BKSRHXZTNDBYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.CC(CN)N.[C-]#N.[C-]#N.[Ag+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
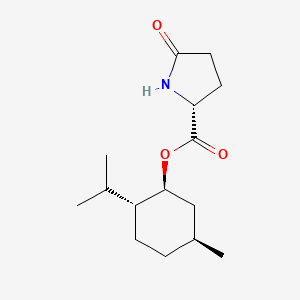
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
